molecular formula C20H25N5O5 B11381346 Ethyl 4-{[4,6-bis(morpholin-4-YL)-1,3,5-triazin-2-YL]oxy}benzoate

Ethyl 4-{[4,6-bis(morpholin-4-YL)-1,3,5-triazin-2-YL]oxy}benzoate

Cat. No.: B11381346
M. Wt: 415.4 g/mol
InChI Key: QCYUDBMUMKOMCL-UHFFFAOYSA-N
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Description

Ethyl 4-{[4,6-bis(morpholin-4-YL)-1,3,5-triazin-2-YL]oxy}benzoate is a complex organic compound that features a benzoate ester linked to a triazine ring system substituted with morpholine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[4,6-bis(morpholin-4-YL)-1,3,5-triazin-2-YL]oxy}benzoate typically involves multiple steps. One common method includes the reaction of 4-hydroxybenzoic acid with ethyl chloroformate to form ethyl 4-hydroxybenzoate. This intermediate is then reacted with 4,6-dichloro-1,3,5-triazine in the presence of a base to introduce the triazine ring. Finally, the morpholine groups are introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[4,6-bis(morpholin-4-YL)-1,3,5-triazin-2-YL]oxy}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-{[4,6-bis(morpholin-4-YL)-1,3,5-triazin-2-YL]oxy}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-{[4,6-bis(morpholin-4-YL)-1,3,5-triazin-2-YL]oxy}benzoate involves its interaction with specific molecular targets. The triazine ring system can interact with enzymes and receptors, potentially inhibiting their activity. The morpholine groups may enhance the compound’s solubility and facilitate its transport across cell membranes. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{[4,6-bis(morpholin-4-YL)-1,3,5-triazin-2-YL]oxy}benzoate is unique due to its combination of a benzoate ester, triazine ring, and morpholine groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for various applications .

Properties

Molecular Formula

C20H25N5O5

Molecular Weight

415.4 g/mol

IUPAC Name

ethyl 4-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]benzoate

InChI

InChI=1S/C20H25N5O5/c1-2-29-17(26)15-3-5-16(6-4-15)30-20-22-18(24-7-11-27-12-8-24)21-19(23-20)25-9-13-28-14-10-25/h3-6H,2,7-14H2,1H3

InChI Key

QCYUDBMUMKOMCL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4

Origin of Product

United States

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